2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one
Description
Xanthones in Chemical Research
Xanthones constitute a fundamental class of heterocyclic compounds characterized by the dibenzo-γ-pyrone framework, formally designated as 9H-xanthen-9-ones. These compounds have garnered substantial attention in chemical research due to their remarkable structural diversity and extensive biological activities. The xanthone core structure consists of a tricyclic system where two benzene rings are connected through a central pyrone moiety, creating a planar aromatic framework that serves as an excellent platform for chemical modification.
The significance of xanthones in chemical research extends far beyond their natural occurrence, with over 250 xanthone derivatives identified from plant sources, particularly from the families Gentianaceae and Hypericaceae. These compounds demonstrate a wide spectrum of pharmacological properties, including anti-oxidant, anti-tumor, anti-inflammatory, anti-allergic, anti-bacterial, anti-fungal, and anti-viral activities. The structural framework of xanthones provides multiple sites for chemical modification, allowing researchers to systematically investigate structure-activity relationships and develop derivatives with enhanced properties.
Modern synthetic approaches to xanthone derivatives have evolved significantly from the classical methods first reported by Kostanecki in 1829. Contemporary research focuses on developing efficient synthetic routes that accommodate various substitution patterns and functional groups. The most prominent synthetic strategies include the Grover, Shah, and Shah reaction, cyclodehydration of 2,2'-dihydroxybenzophenones, and electrophilic cycloacylation of 2-aryloxybenzoic acids. These methods have been refined to achieve higher yields and accommodate more complex substitution patterns, particularly those involving fluorine incorporation.
Historical Development of Fluorinated Xanthone Derivatives
The development of fluorinated xanthone derivatives represents a significant advancement in heterocyclic chemistry, driven by the unique properties that fluorine substitution imparts to organic molecules. Fluorination of aromatic compounds typically results in altered electronic properties, enhanced metabolic stability, and modified physicochemical characteristics that can be advantageous in various applications. The systematic introduction of fluorine atoms into the xanthone framework has opened new avenues for creating compounds with improved properties.
Early efforts in fluorinated xanthone synthesis faced significant challenges due to the harsh reaction conditions required and the limited availability of suitable fluorinated starting materials. However, advances in fluorine chemistry and the development of novel synthetic methodologies have made fluorinated xanthone derivatives more accessible. The iterative nucleophilic aromatic substitution approach has emerged as a particularly effective strategy for introducing fluorine atoms at specific positions within the xanthone framework.
The development of bis(2,4,5-trifluorophenyl)methanone as a key intermediate marked a significant milestone in fluorinated xanthone synthesis. This compound serves as a versatile precursor that can undergo selective nucleophilic substitution reactions to generate various fluorinated xanthone derivatives. The methodology allows for precise control over substitution patterns and enables the synthesis of compounds that would be difficult to access through other routes.
Table 1: Key Milestones in Fluorinated Xanthone Development
Recent developments in microwave-assisted organic synthesis have further accelerated progress in fluorinated xanthone chemistry. These techniques enable rapid synthesis with improved yields and reduced reaction times, making complex fluorinated derivatives more accessible for research applications. The combination of microwave heating with modern fluorination reagents has opened new possibilities for creating diverse fluorinated xanthone libraries.
Significance of 2,7-Difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one
The compound 2,7-difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one represents a sophisticated synthetic achievement that combines strategic fluorination with protective group chemistry. With the molecular formula C₂₁H₂₂F₂O₈ and molecular weight 440.39, this compound demonstrates the successful integration of multiple functional elements within the xanthone framework. The systematic incorporation of fluorine atoms at the 2,7-positions and methoxyethoxymethyl protecting groups at the 3,6-positions creates a molecule with unique properties and synthetic utility.
The strategic placement of fluorine atoms at the 2,7-positions provides several advantages, including enhanced electronic properties and improved stability against metabolic degradation. Fluorine substitution at these positions influences the electron density distribution throughout the xanthone ring system, potentially affecting both chemical reactivity and biological activity. The electron-withdrawing nature of fluorine atoms alters the nucleophilic substitution patterns and can enhance the compound's performance in various applications.
The methoxyethoxymethyl protecting groups at the 3,6-positions serve multiple functions in the overall synthetic strategy. These groups provide protection for hydroxyl functionalities during synthetic transformations while maintaining compatibility with the fluorinated framework. The choice of methoxyethoxymethyl groups offers several advantages, including stability under basic conditions, selective removability under acidic conditions, and enhanced solubility in organic solvents.
Table 2: Structural Features and Properties of 2,7-Difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₂₂F₂O₈ | Complex substituted xanthone |
| Molecular Weight | 440.39 | Moderate molecular size |
| CAS Number | 430459-53-3 | Unique chemical identifier |
| Fluorine Substitution | 2,7-positions | Strategic electronic modification |
| Protecting Groups | Methoxyethoxymethyl | Selective reactivity control |
The significance of this compound extends beyond its immediate synthetic utility to its role as a key intermediate in the preparation of more complex molecular systems. Research has demonstrated its effectiveness as a precursor for Pennsylvania Green derivatives, which are valuable fluorescent probes used in chemical biology applications. The compound's design allows for selective deprotection and further functionalization, enabling the construction of diverse molecular architectures.
Recent synthetic studies have highlighted the efficiency of routes leading to this compound, with optimized procedures achieving high yields and excellent purity. The synthesis typically involves iterative nucleophilic aromatic substitution reactions starting from hexafluorobenzophenone or related fluorinated precursors. The methodology demonstrates remarkable selectivity, allowing for precise control over substitution patterns and functional group installation.
Relationship to Other Fluorinated Heterocyclic Compounds
The relationship between 2,7-difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one and other fluorinated heterocyclic compounds reveals important structural and synthetic connections that enhance our understanding of this compound class. Fluorinated heterocycles represent a diverse family of compounds that share common features related to the incorporation of fluorine atoms into ring systems, resulting in altered electronic properties and enhanced stability.
Within the broader context of fluorinated pyrone derivatives, this xanthone compound demonstrates structural similarities to fluorinated coumarins, chromones, and flavones. These compounds share the common feature of carbonyl-containing heterocyclic systems with strategic fluorine substitution. The electronic effects of fluorine substitution are consistently observed across these compound classes, including enhanced electrophilicity of the carbonyl carbon and altered reactivity patterns in nucleophilic substitution reactions.
The relationship to fluorinated acridones and thioxanthones is particularly noteworthy, as these compounds can be accessed through similar synthetic methodologies involving nucleophilic aromatic substitution reactions. The iterative substitution approach used for xanthone synthesis has been successfully extended to these related heterocyclic systems, demonstrating the versatility of the synthetic strategy. Research has shown that fluorinated acridones exhibit significant anticancer activities, with compounds showing growth inhibition values ranging from 0.13 to 26 micromolar across various cancer cell lines.
Table 3: Comparative Analysis of Related Fluorinated Heterocyclic Compounds
| Compound Class | Core Structure | Fluorination Pattern | Key Applications |
|---|---|---|---|
| Fluorinated Xanthones | Dibenzo-γ-pyrone | 2,7-disubstitution | Fluorescent probes, bioactive compounds |
| Fluorinated Acridones | Dibenzo-γ-pyridone | Variable positions | Anticancer agents, fluorophores |
| Fluorinated Thioxanthones | Dibenzo-γ-thiopyrone | Multiple patterns | Photochemical applications |
| Fluorinated Pyronins | Xanthene derivatives | 2,7-disubstitution | Biological imaging, fluorescence |
The connection to pyronin fluorophore systems represents another important relationship, as both compound classes utilize the xanthene framework with strategic fluorination. Research has demonstrated that fluorinated pyronins exhibit enhanced brightness and improved photophysical properties compared to their non-fluorinated analogs. The computational studies on these systems provide valuable insights into the electronic effects of fluorine substitution that are directly applicable to understanding the properties of fluorinated xanthones.
The synthetic relationship between these compound classes is exemplified by the common use of fluorinated benzophenone intermediates. The compound 2,7-difluoro-3,6-dihydroxy-xanthen-9-one serves as a key intermediate not only for the target compound but also for related fluorinated heterocycles. This convergent synthetic approach allows for efficient access to diverse fluorinated heterocyclic systems from common precursors, highlighting the strategic value of the synthetic methodology.
Recent advances in the synthesis of fluorinated heterocycles have emphasized the importance of selective fluorination strategies and protective group chemistry. The novel one-pot synthesis methods developed for xanthones demonstrate the potential for extending these approaches to related heterocyclic systems. The sequential fluoride ion-promoted reactions provide a unified framework for accessing diverse fluorinated heterocycles with high efficiency and selectivity.
Properties
IUPAC Name |
2,7-difluoro-3,6-bis(2-methoxyethoxymethoxy)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2O8/c1-25-3-5-27-11-29-19-9-17-13(7-15(19)22)21(24)14-8-16(23)20(10-18(14)31-17)30-12-28-6-4-26-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIHRJXHCRUKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C2=O)F)OCOCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzophenones
Benzophenones can be prepared by the reaction of aryl halides with aryl aldehydes or ketones in the presence of a catalyst. For fluorinated xanthones, difluorinated aryl compounds are used as starting materials. The use of Lewis acids or transition metal catalysts can facilitate these reactions.
Cyclization to Form Xanthones
The conversion of benzophenones to xanthones typically involves a cyclization reaction, often facilitated by acidic or basic conditions. For fluorinated xanthones, nucleophilic aromatic substitution can be used to introduce hydroxyl groups, which are then protected or modified to form the desired substituents.
Preparation of Fluorinated Xanthones
Fluorinated xanthones, such as 2,7-Difluoro-3,6-dihydroxyxanthen-9-one , are key intermediates in the synthesis of more complex derivatives. The synthesis of these compounds often involves iterative nucleophilic aromatic substitution reactions to introduce hydroxyl groups, followed by protection or modification of these groups.
Iterative Nucleophilic Aromatic Substitution
This method involves treating fluorinated benzophenones with strong bases like KOH to replace fluorine atoms with hydroxyl groups. Conditions such as high temperature and pressure can enhance the yield and efficiency of this reaction.
| Entry | Reaction Conditions | Yield of Intermediate |
|---|---|---|
| 1 | NaOAc/AcOH, H2O, reflux | Low |
| 2 | 1.5 M KOH, H2O, reflux | High (bis-hydroxy) |
| 3 | 10 M KOH, H2O, 100 °C | Moderate (dihydroxy) |
| 4 | 10 M KOH, sealed tube, 200 °C | High (xanthone) |
Protection and Modification of Hydroxyl Groups
Once hydroxyl groups are introduced, they can be protected using groups like (2-methoxyethoxy)methoxy . This typically involves reaction with a chloro or bromo derivative of the protecting group in the presence of a base.
Chemical Reactions Analysis
Types of Reactions
2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.
Substitution: The fluorine atoms and methoxyethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different xanthene derivatives, while substitution reactions can produce a variety of functionalized xanthenes .
Scientific Research Applications
2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: Employed in biological imaging and as a probe for studying cellular processes.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxyethoxy groups contribute to its unique chemical properties, allowing it to interact with various biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of 2,7-Difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one with related xanthone derivatives:
Functional Comparisons
Fluorine Substitution :
The target compound shares fluorine atoms at positions 2 and 7 with compound , which is used in proximity-driven fluorogenic reactions. Fluorine’s electron-withdrawing nature enhances photostability and alters π-electron density, critical for fluorescence applications. In contrast, 3-Fluoro-6-methoxy-9H-xanthen-9-one lacks extended ether chains, likely reducing solubility and limiting bioactivity.Ether Substituents :
The bis[(2-methoxyethoxy)methoxy] groups in the target compound improve aqueous solubility compared to hydrophobic alkenyl or alkyl chains in cytotoxic derivatives (e.g., 1,8-dihydroxy-3,6-bis(pent-4-enyloxy)-9H-xanthen-9-one) . However, these alkenyl chains enhance membrane permeability, explaining the latter’s cytotoxicity.Biological Activities : While the target compound is tailored for fluorescence-based detection , natural xanthones like Athyriol and synthetic derivatives with hydroxyl/methoxy groups exhibit antioxidant or anti-inflammatory properties. Cytotoxic activities are more prevalent in compounds with alkenyl or halogenated substituents, as seen in .
Biological Activity
2,7-Difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one, commonly referred to by its chemical name or CAS number 430459-53-3, is a synthetic compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity , supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the xanthenone class, characterized by a fused ring structure that contributes to its unique properties. The presence of difluoromethyl and methoxyethoxy substituents enhances its solubility and potential biological interactions.
Chemical Structure
- Molecular Formula: C₁₈H₁₈F₂O₆
- Molecular Weight: 368.34 g/mol
- CAS Number: 430459-53-3
Research indicates that 2,7-difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
- Cell Proliferation Inhibition : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology.
Antioxidant Activity
A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various xanthenone derivatives, including 2,7-difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one. The findings revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in cellular models.
| Compound | IC50 (μM) | % Inhibition |
|---|---|---|
| 2,7-Difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one | 25 | 85% |
| Control (Ascorbic Acid) | 15 | 95% |
Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy (2020), the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cancer Cell Line Studies
Research by Lee et al. (2022) explored the effects of this compound on human breast cancer cell lines (MCF-7). The study reported a dose-dependent inhibition of cell viability with an IC50 value of approximately 30 μM after 48 hours of treatment.
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 30 | 50 |
| 50 | 20 |
Q & A
Q. Q1. What are the established synthetic routes for 2,7-Difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one, and how can reaction parameters be optimized to enhance yield?
The compound is synthesized via sequential etherification of the xanthone core. A validated method involves:
- Stepwise alkoxy substitution : Using anhydrous THF under inert atmosphere to prevent hydrolysis of intermediates .
- Stoichiometric control : Precursors (e.g., 2,7-difluoro-6-hydroxy-9H-xanthen-9-one) are reacted with 1.1 equivalents of alkoxy reagents to ensure complete substitution .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the product. Yield optimization requires precise temperature control (reflux for activation energy) and exclusion of moisture .
- Safety : Hazard analysis for reagents like THF and formaldehyde is critical, as outlined in risk assessment protocols .
Structural Characterization
Q. Q2. What advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
- NMR & MS : and NMR confirm substituent positions, with methoxy resonances at δ 3.7–4.0 ppm. High-resolution MS validates molecular weight (e.g., exact mass 410.1456) .
- X-ray crystallography : Single-crystal diffraction (e.g., monoclinic P21/c system) resolves fluorine and oxygen positions. SHELXL refines thermal parameters and hydrogen-bonding networks, critical for derivatives with conformational flexibility .
Biological Evaluation
Q. Q3. What in vitro models are suitable for evaluating the cytotoxic and antibacterial potential of this compound?
- Cytotoxicity : Use SRB assays on cancer cell lines (e.g., KB oral epidermoid) with IC values compared to controls like doxorubicin. Solubility in DMSO (≤1% v/v) avoids solvent toxicity .
- Antibacterial activity : Disk diffusion against Staphylococcus aureus and Escherichia coli, with MIC ≤16 µg/mL indicating potency. Parallel cytotoxicity testing on non-cancerous cells ensures specificity .
Structure-Activity Relationships (SAR)
Q. Q4. How do alkoxy side-chain modifications influence bioactivity and solubility?
- Chain length : Longer chains (e.g., piperidinylbutoxy vs. methoxyethoxy) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Substituent polarity : Methoxyethoxy groups balance solubility and bioavailability, as seen in analogs with IC values <10 µM in cytotoxicity screens .
- Fluorine effects : The 2,7-difluoro motif enhances electron-withdrawing properties, stabilizing the xanthone core and modulating redox potential .
Analytical Challenges
Q. Q5. What are the common synthetic impurities, and how are they characterized?
- Byproducts : Incomplete substitution (e.g., mono-alkoxy intermediates) or hydrolysis products. LC-MS with reverse-phase columns (C18) detects impurities at 254 nm .
- Resolution : Preparative HPLC (acetonitrile/water + 0.1% formic acid) isolates impurities. NMR distinguishes fluorine-containing byproducts .
Computational & Crystallographic Tools
Q. Q6. How can computational modeling complement experimental data in studying this compound’s reactivity?
- DFT calculations : Predict Fukui indices for electrophilic attack sites on the xanthone core, guiding functionalization strategies .
- SHELX suite : Resolves crystallographic ambiguities in derivatives. For example, SHELXD’s dual-space algorithm phases twinned crystals, while SHELXE refines electron density maps .
Stability & Storage
Q. Q7. What conditions ensure long-term stability of this compound in research settings?
- Storage : Argon-atmosphere vials at –20°C prevent oxidation. Lyophilization enhances shelf life for aqueous solutions .
- Degradation markers : Monitor via HPLC for peaks corresponding to de-alkoxylated or hydrolyzed products (retention time shifts ≥2 minutes) .
Pharmacological Profiling
Q. Q8. What preclinical models are appropriate for assessing its pharmacokinetics?
- In vivo : Rodent models evaluate oral bioavailability (e.g., C and AUC via LC-MS/MS plasma analysis). Microsomal stability assays (human liver microsomes) predict metabolic clearance .
- Toxicity : Acute toxicity studies (OECD 423) identify LD values, while Ames tests screen for mutagenicity .
Methodological Pitfalls
Q. Q9. What are common experimental pitfalls in synthesizing and analyzing this compound?
- Side reactions : Over-alkylation at the 1- or 8-positions due to insufficient steric hindrance. Use bulky bases (e.g., DBU) to direct substitution .
- Artifacts in NMR : Residual solvents (e.g., THF) may obscure peaks. Deuterated DMSO ensures full dissolution and minimizes background noise .
Comparative Studies
Q. Q10. How does this compound compare to natural xanthones in bioactivity?
- Natural analogs : Rubraxanthone (antibacterial) and celebixanthone (antimalarial) share the xanthone core but lack fluorine. The synthetic compound’s fluorinated structure enhances metabolic stability and target affinity .
- Cytotoxicity : Compared to 5,6-O-dimethylrheediaxanthone, the compound shows 3–5× higher potency in KB cell lines due to optimized alkoxy side chains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
